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Compound of Interest

Compound Name: 1S,2S-Dhac-phenyl trost ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery
and development, as the therapeutic activity of a drug is often associated with a single
enantiomer. The (S,S)-DACH-phenyl Trost ligand, a C2-symmetric diphosphine ligand, has
emerged as a powerful tool in asymmetric catalysis, particularly in the palladium-catalyzed
Trost Asymmetric Allylic Alkylation (AAA). This reaction allows for the stereocontrolled formation
of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, providing access to a wide array
of chiral building blocks for complex molecule synthesis.[1]

Developed by Barry M. Trost, this class of ligands is derived from trans-1,2-
diaminocyclohexane (DACH).[2] The (S,S)-DACH-phenyl Trost ligand, in conjunction with a
palladium precursor, forms a chiral catalyst that can effectively discriminate between the
enantiotopic faces of a prochiral nucleophile or the enantiomers of a racemic allylic substrate.
[3] This catalytic system is renowned for its high yields and exceptional levels of
enantioselectivity under mild reaction conditions, making it a valuable asset in the synthesis of
pharmaceuticals and natural products.[4]

Mechanism of Action: The Trost Asymmetric Allylic
Alkylation
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The Trost AAA reaction proceeds through a well-defined catalytic cycle. Initially, a palladium(0)
complex, bearing the chiral (S,S)-DACH-phenyl Trost ligand, undergoes oxidative addition to
an allylic substrate, displacing the leaving group to form a 1t-allylpalladium(ll) intermediate. The
chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack on
the t-allyl complex. The nucleophile adds to one of the termini of the allyl group, leading to the
formation of the chiral product and regenerating the palladium(0) catalyst, which then re-enters
the catalytic cycle.

Applications

The versatility of the (S,S)-DACH-phenyl Trost ligand is demonstrated by its compatibility with a
broad range of nucleophiles and allylic electrophiles. This enables the synthesis of a diverse
array of chiral compounds, including:

e 0-Amino Acid Derivatives: Chiral amines and their derivatives are crucial components of
many pharmaceuticals. The Trost AAA allows for the asymmetric synthesis of protected
allylic amines, which are precursors to unnatural amino acids.

o Chiral Ethers and Alcohols: The formation of chiral C-O bonds is essential in the synthesis of
many natural products and biologically active molecules. The (S,S)-DACH-phenyl Trost
ligand can catalyze the enantioselective allylic etherification of phenols and alcohols.

¢ Molecules with Quaternary Stereocenters: The construction of quaternary carbon
stereocenters is a significant challenge in organic synthesis. The Trost AAA provides an
effective method for the synthesis of such centers with high enantiopurity.

Quantitative Data Summary

The following table summarizes the performance of the (S,S)-DACH-phenyl Trost ligand in
selected asymmetric allylic alkylation reactions, showcasing its efficacy with different
nucleophile types.
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Allene Benzylamine ) 85 94 [6]
Amine
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(E)-2-Alken-
1-ol Chiral Allylic

. ~ Phenol 61-88 90-98 [8]
Trichloroaceti Ether
midate

Experimental Protocols

Herein, we provide detailed protocols for three representative Trost Asymmetric Allylic
Alkylation reactions utilizing the (S,S)-DACH-phenyl Trost ligand with carbon, nitrogen, and
oxygen nucleophiles.

Protocol 1: Asymmetric Allylic Alkylation with a Carbon
Nucleophile (Dimethyl Malonate)

Reaction: Synthesis of (S)-Dimethyl 2-(1,3-diphenylallyl)malonate
Materials:

e rac-1,3-Diphenylallyl Acetate
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Dimethyl Malonate
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)z)
(S,S)-DACH-phenyl Trost Ligand

Sodium Hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)

Saturated aqueous Ammonium Chloride (NH4ClI) solution
Brine

Anhydrous Magnesium Sulfate (MgSQOa)

Silica Gel for column chromatography

Procedure:

Preparation of the Nucleophile: To a flame-dried round-bottom flask under an argon
atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes
three times to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF
to the flask, followed by the dropwise addition of dimethyl malonate (1.2 equivalents) at 0 °C.
Stir the resulting solution at room temperature for 30 minutes.

Catalyst Preparation: In a separate flame-dried Schlenk tube under argon, dissolve Pd(dba):
(2.5 mol%) and the (S,S)-DACH-phenyl Trost ligand (7.5 mol%) in anhydrous THF. Stir the
mixture at room temperature for 30 minutes to allow for complex formation.

Reaction Assembly: To the catalyst solution, add rac-1,3-diphenylallyl acetate (1.0
equivalent) dissolved in a minimal amount of anhydrous THF.

Reaction Execution: Transfer the prepared nucleophile solution to the catalyst and substrate
mixture via cannula at room temperature. Stir the reaction mixture at room temperature and
monitor the progress by Thin Layer Chromatography (TLC).
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o Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous
NHa4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x
50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSOQOa, and filter.

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by
flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the
desired chiral diester.

o Characterization: Determine the yield and confirm the structure by *H NMR, 3C NMR, and
mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance
Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Allylic Amination with a

Nitrogen Nucleophile (Benzylamine)
Reaction: Synthesis of (S)-N-Benzyl-1,3-diphenylallylamine

Materials:

rac-1,3-Diphenylallyl Acetate

e Benzylamine

o Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pdz(dba)s-CHCIs)

e (S,S)-DACH-phenyl Trost Ligand

e Anhydrous Dichloromethane (DCM)

e Saturated agueous Sodium Bicarbonate (NaHCO3) solution

e Brine

e Anhydrous Sodium Sulfate (NazSOa)

 Silica Gel for column chromatography

Procedure:
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Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pdz(dba)s-CHCIs (2.5
mol%) and (S,S)-DACH-phenyl Trost ligand (7.5 mol%) to a dry reaction vessel. Add
anhydrous DCM and stir the mixture at room temperature for 30 minutes.

Reaction Assembly: To the catalyst solution, add rac-1,3-diphenylallyl acetate (1.0
equivalent) followed by benzylamine (2.0 equivalents).

Reaction Execution: Seal the reaction vessel and stir the mixture at room temperature.
Monitor the reaction progress by TLC.

Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM and
wash with saturated agueous NaHCOs solution and then with brine. Dry the organic layer
over anhydrous NazSOa4 and filter.

Purification: Remove the solvent in vacuo. Purify the residue by flash column
chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure
chiral allylic amine.

Characterization: Characterize the product by 'H NMR, 13C NMR, and HRMS. Determine the
enantiomeric excess by chiral HPLC analysis.

Protocol 3: Asymmetric Allylic Etherification with an
Oxygen Nucleophile (Phenol)

Reaction: Synthesis of (S)-1,3-Diphenylallyl phenyl ether

Materials:

rac-1,3-Diphenylallyl Acetate

Phenol

Allylpalladium(ll) chloride dimer ([Pd(allyl)CI]2)
(S,S)-DACH-phenyl Trost Ligand

Cesium Carbonate (Cs2COs)
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Anhydrous Toluene

Water

Brine

Anhydrous Magnesium Sulfate (MgSQOa)

Silica Gel for column chromatography
Procedure:

o Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, combine
[Pd(allyl)ClI]z (2.5 mol%) and (S,S)-DACH-phenyl Trost ligand (7.5 mol%). Add anhydrous
toluene and stir the mixture at room temperature for 30 minutes.

e Reaction Assembly: To the activated catalyst, add rac-1,3-diphenylallyl acetate (1.0
equivalent), phenol (1.2 equivalents), and cesium carbonate (1.5 equivalents).

e Reaction Execution: Heat the reaction mixture to 50 °C and stir until the starting material is
consumed, as monitored by TLC.

o Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous
layer with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine, dry over
anhydrous MgSOa, and filter.

 Purification: Concentrate the organic phase under reduced pressure. Purify the crude
product by flash column chromatography on silica gel (hexane/ethyl acetate eluent system)
to obtain the desired chiral allylic ether.

o Characterization: Confirm the structure and purity of the product using *H NMR, 13C NMR,
and mass spectrometry. Determine the enantiomeric excess by chiral HPLC.

Visualizations
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Caption: General workflow for Trost Asymmetric Allylic Alkylation.
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Caption: Catalytic cycle of the Trost Asymmetric Allylic Alkylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved.

8/10 Tech Support


https://www.benchchem.com/product/b070412?utm_src=pdf-body-img
https://www.benchchem.com/product/b070412?utm_src=pdf-body-img
https://www.benchchem.com/product/b070412?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

References

1. thieme-connect.de [thieme-connect.de]
2. Trost ligand - Wikipedia [en.wikipedia.org]

3. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to
Applications - PMC [pmc.ncbi.nim.nih.gov]

4. nbinno.com [nbinno.com]

5. pubs.acs.org [pubs.acs.org]
6. pubs.acs.org [pubs.acs.org]
7. pubs.acs.org [pubs.acs.org]

8. Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-Allylic
Alcohols - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Application Notes: Synthesis of Chiral Molecules with
(S,S)-DACH-phenyl Trost Ligand]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070412#synthesis-of-chiral-molecules-with-s-s-dach-
phenyl-trost-ligand]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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